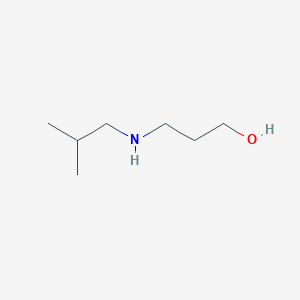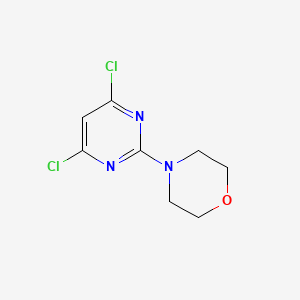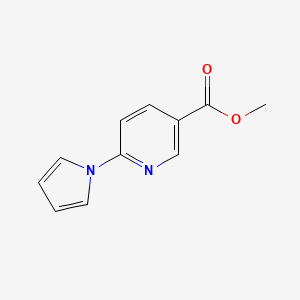
1-(3-Nitro-4-piperidinophenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" is a chemical entity that appears to be related to various nitrophenyl compounds and piperidine derivatives. These types of compounds have been studied for their charge density, conformational behavior, reactivity with bases, and structural characteristics in the context of drug synthesis and other applications.
Synthesis Analysis
The synthesis of related compounds involves the formation of derivatives of piperidinones, as seen in the study of N-nitroso and N-formyl derivatives of a piperidin-4-one compound . The synthesis process is likely to involve specific stereochemical considerations, as the orientation of substituents can significantly affect the properties of the final product. Additionally, side products can occur during synthesis, as reported in the structural characterization of a side product in benzothiazinone synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" has been analyzed using X-ray diffraction and neutron diffraction data . These studies provide insights into the intra- and intermolecular bonding features, including the extent of pi-delocalization throughout the molecule. The charge density analysis reveals fine details of the molecular structure, which are crucial for understanding the compound's behavior.
Chemical Reactions Analysis
The reactivity of nitrophenyl compounds with bases has been investigated, with kinetics and isotope effects being reported for reactions involving piperidine bases . The reaction mechanisms are complex and can involve multiple steps, including pre-equilibrium and fast addition-elimination steps. Understanding these reactions is essential for predicting the behavior of "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical studies . For instance, the formation of hydrogen-bonded complexes and the analysis of vibrational spectra provide information on the stability and charge delocalization within the molecule. These properties are influenced by the molecular structure and the specific substituents present in the compound.
Applications De Recherche Scientifique
Phase Equilibrium Research
1-(3-Nitrophenyl)ethanone, a compound structurally related to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, has been studied for its solid-liquid phase equilibrium. Li et al. (2019) investigated the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in methanol or n-propanol. Their research provided valuable insights into the ternary phase diagrams, crucial for separating mixtures of similar compounds (Li et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives of 1-(3-nitrophenyl)ethanone, a compound similar to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, were explored by Bhasker et al. (2018). They synthesized novel urea derivatives and assessed their inhibitory effects on bacterial growth (Bhasker et al., 2018).
Computational Assessment of Biochemical Properties
Onawole et al. (2017) conducted a comprehensive computational study on 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, a compound related to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone. This study included vibrational assignments and an evaluation of its reactivity towards the human GABA receptor, providing insight into the potential pharmacological applications of such compounds (Onawole et al., 2017).
Wound-Healing Potential
Research by Vinaya et al. (2009) on derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone, a structurally similar compound, evaluated its wound-healing activity in vivo. The study provided evidence for significant wound healing and faster epithelialization in treated groups, highlighting the potential therapeutic applications of these derivatives in wound management (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-(3-nitro-4-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)11-5-6-12(13(9-11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPPQDNFZASSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377348 |
Source


|
| Record name | 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-4-piperidinophenyl)-1-ethanone | |
CAS RN |
30877-80-6 |
Source


|
| Record name | 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)











